Picomolar Affinity for BRDT-1 and BRDT-T: >500-Fold Improvement Over Monovalent Probe JQ1
NC-III-49-1 binds the first bromodomain of BRDT (BRDT-1) with a Kd of 0.089 nM and the tandem BRDT construct (BRDT-T) with a Kd of 0.058 nM . In contrast, the widely used monovalent BET inhibitor (+)-JQ1 exhibits Kd values of approximately 50 nM for BRD4-1 and 90 nM for BRD4-2, with reported IC50 values of 10-11 nM against BRDT-1 in functional assays . This represents a >500-fold increase in binding affinity for BRDT-1 (0.089 nM vs ~50 nM) and a >1500-fold improvement for BRDT-T when compared to JQ1's affinity for BRD4 domains .
| Evidence Dimension | Binding affinity (Kd) for BRDT-1 and BRDT-T |
|---|---|
| Target Compound Data | Kd = 0.089 nM (BRDT-1), 0.058 nM (BRDT-T) |
| Comparator Or Baseline | JQ1: Kd ~50-90 nM for BRD4-1/2; IC50 ~10 nM for BRDT-1 |
| Quantified Difference | >500-fold lower Kd (higher affinity) for BRDT-1; >1500-fold for BRDT-T |
| Conditions | Recombinant bromodomain binding assays (fluorescence polarization or TR-FRET) at ambient temperature |
Why This Matters
For studies requiring robust BRDT engagement at low compound concentrations (e.g., male contraceptive research), NC-III-49-1's sub-picomolar potency minimizes off-target effects associated with high-dose monovalent inhibitor treatment.
